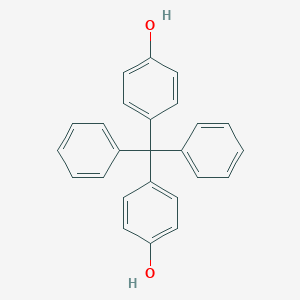

4,4'-Dihydroxytetraphenylmethane

描述

Structure

3D Structure

属性

IUPAC Name |

4-[(4-hydroxyphenyl)-diphenylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATCUENAARTUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283308 | |

| Record name | 4,4'-Dihydroxytetraphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844-01-5 | |

| Record name | Bis(4-hydroxyphenyl)diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1844-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 30848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1844-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxytetraphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dihydroxytetraphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dihydroxytetraphenylmethane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-dihydroxytetraphenylmethane and its derivatives. This class of compounds, characterized by a central tetrahedral carbon atom bonded to four hydroxyphenyl groups, holds significant potential in medicinal chemistry and materials science. This document outlines the core synthetic strategies, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the reaction pathways and workflows.

Introduction

This compound and its analogs are structurally unique molecules with a three-dimensional architecture. The tetrahedral arrangement of the phenyl rings emanating from a central carbon atom imparts distinct physical and chemical properties. The presence of hydroxyl groups offers sites for further functionalization, making these compounds versatile building blocks for the synthesis of a wide range of derivatives with potential applications in drug discovery, polymer chemistry, and supramolecular chemistry. The core structure is also known as bis(4-hydroxyphenyl)diphenylmethane.

The primary synthetic challenge lies in the controlled introduction of four substituted phenyl rings onto a single carbon atom. The most common and effective method for achieving this is through electrophilic aromatic substitution reactions, particularly Friedel-Crafts type alkylations.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on acid-catalyzed electrophilic substitution reactions. The key strategies involve the reaction of a suitable four-carbon electrophile precursor with a phenol or a substituted phenol.

Friedel-Crafts Alkylation with Carbon Tetrachloride

A plausible and direct route to the tetraphenylmethane core is the reaction of phenol with carbon tetrachloride in the presence of a Lewis acid catalyst. This reaction proceeds through a stepwise Friedel-Crafts alkylation mechanism where the carbon tetrachloride acts as the source of the central carbon atom. The reaction of phenol with carbon tetrachloride under alkaline conditions, similar to the Reimer-Tiemann reaction, can also be employed, often with a copper catalyst.[1]

dot

Caption: Generalized reaction pathway for the synthesis of this compound via Friedel-Crafts alkylation of phenol with carbon tetrachloride.

Synthesis of Derivatives

Derivatives of this compound can be synthesized through two primary approaches:

-

Functionalization of the Parent Compound: The hydroxyl groups of this compound can be modified to introduce various functional groups. Common reactions include etherification, esterification, and conversion to other functional moieties.

-

Using Substituted Phenols as Starting Materials: Employing substituted phenols in the initial Friedel-Crafts reaction with carbon tetrachloride allows for the direct synthesis of derivatives with functionalities on the phenyl rings.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative derivative.

Synthesis of this compound

This protocol is based on the principles of the Reimer-Tiemann reaction using carbon tetrachloride, adapted for the synthesis of the tetraphenylmethane core.[1]

Materials:

-

Phenol

-

Carbon Tetrachloride (CCl4)

-

Sodium Hydroxide (NaOH)

-

Copper powder (catalyst)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Dichloromethane

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenol (4 molar equivalents) in an aqueous solution of sodium hydroxide.

-

Add a catalytic amount of copper powder to the solution.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add carbon tetrachloride (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to heat the reaction mixture under reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

The crude product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane.

-

Dry the purified crystals under vacuum to obtain this compound.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4'-dihydroxytetraphenylmethane, a valuable building block in various chemical and pharmaceutical applications. The document details the core synthesis protocol, reaction mechanism, experimental procedures, and characterization of the final product.

Core Synthesis Protocol

The primary route for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with a suitable diphenylmethyl electrophile. A common and effective method involves the reaction of phenol with diphenylmethyl chloride or dichlorodiphenylmethane.

A reported high-yield synthesis involves the direct reaction of phenol with dichlorodiphenylmethane at elevated temperatures. This method circumvents the need for a separate acid catalyst, as the reaction conditions themselves likely promote the formation of the required electrophile.

Reaction Scheme:

Data Presentation

| Parameter | Value | Reference |

| Reactant 1 | Phenol | [1] |

| Reactant 2 | Dichlorodiphenylmethane | [1] |

| Molar Ratio (Phenol:Dichlorodiphenylmethane) | ~2:1 | [1] |

| Temperature | 150 °C | [1] |

| Atmosphere | Inert (Nitrogen) | [1] |

| Reaction Time | Not explicitly stated, requires monitoring | |

| Yield | 96% | [1] |

| Melting Point | 303-305 °C | [1] |

| Purity | >98% (by GC) |

Note: Further quantitative data from elemental analysis and spectroscopic characterization would be necessary for a complete dataset.

Experimental Protocols

Synthesis of this compound from Phenol and Dichlorodiphenylmethane

This protocol is based on a reported high-yield synthesis.[1]

Materials:

-

Phenol (188 g)

-

Dichlorodiphenylmethane (237 g, pure)

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet/outlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 188 g of phenol and 237 g of pure dichlorodiphenylmethane.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

-

Heating: Heat the reaction mixture to 150 °C with constant stirring. The reaction will generate hydrogen chloride gas, which should be safely vented or trapped.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product is then subjected to a vacuum work-up to remove any unreacted starting materials and byproducts. This may involve vacuum distillation to remove volatile components.

-

Purification: The resulting solid product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final, high-purity this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Safety Precautions:

-

Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Dichlorodiphenylmethane is a lachrymator and should be handled with care in a fume hood.

-

The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper ventilation and use a gas trap.

-

High temperatures are involved; use appropriate heating equipment and take precautions against burns.

Mandatory Visualization

Synthesis Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Purification of 4,4'-Dihydroxytetraphenylmethane

This technical guide provides a comprehensive overview of purification methods for 4,4'-Dihydroxytetraphenylmethane, a molecule of significant interest in materials science and drug development. The information is tailored for researchers, scientists, and professionals involved in the synthesis and application of this and related tetraphenylmethane derivatives.

Introduction

This compound is a tetra-substituted derivative of methane featuring four phenyl groups, two of which are functionalized with hydroxyl groups at the para position. The purity of this compound is paramount for its successful application in the synthesis of polymers, molecular scaffolding, and as a precursor in drug development. Impurities, which can include starting materials, byproducts from synthesis such as isomers, or decomposition products, can significantly impact the material's properties and reactivity. This guide details the primary methods for the purification of this compound, with a focus on recrystallization and chromatographic techniques.

Purification Methodologies

The principal methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a widely used and effective technique for the purification of crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

For compounds structurally similar to this compound, such as other tetraphenylmethane derivatives, lower alkanols like methanol and ethanol have been shown to be effective recrystallization solvents. These solvents are advantageous due to their volatility, which allows for easy removal from the purified crystals.

Key Steps in Recrystallization:

-

Solvent Selection: Choosing an appropriate solvent is critical. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities will either be soluble at all temperatures or insoluble.

-

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. A subsequent hot filtration is required to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. While no specific protocols for this compound were found, general principles of normal-phase or reverse-phase chromatography can be applied. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel and a non-polar to moderately polar mobile phase would be a logical starting point.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific impurity profile of the crude this compound.

Protocol for Recrystallization from a Single Solvent (Methanol)

Materials:

-

Crude this compound

-

Methanol (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of methanol and heat the mixture to a gentle boil while stirring.

-

Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

If charcoal was added, perform a hot filtration to remove it.

-

Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities.

-

Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of methanol.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table summarizes data for a structurally related compound, providing an expected range of efficiency for the described methods.

| Purification Method | Compound | Solvent System | Yield (%) | Purity | Reference |

| Recrystallization | Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane | Methanol | 90.0 | Not specified | Patent US4885382A |

| Recrystallization | Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane | Ethanol | Not specified | High | Patent EP0300055A1 |

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound by recrystallization.

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

The purification of this compound is a critical step to ensure its suitability for high-end applications. Recrystallization from alcoholic solvents stands out as a simple, cost-effective, and efficient method for obtaining high-purity material. While specific quantitative data for this compound is scarce in the public domain, the principles and protocols outlined in this guide, based on general chemical knowledge and data from analogous compounds, provide a solid foundation for researchers and professionals to develop and optimize their purification processes. For analytical purposes or when dealing with difficult-to-remove impurities, chromatographic methods should be considered.

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 4,4'-Dihydroxytetraphenylmethane. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹H NMR data based on established principles of NMR spectroscopy. Furthermore, it outlines a comprehensive experimental protocol for acquiring ¹H NMR spectra and a general workflow for the synthesis and characterization of such organic compounds.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The predicted data is summarized in the table below.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~ 7.0 - 7.3 | Multiplet | 10H |

| Aromatic (Hb) | ~ 6.9 - 7.1 | Doublet | 4H |

| Aromatic (Hc) | ~ 6.6 - 6.8 | Doublet | 4H |

| Hydroxyl (-OH) | Variable (typically ~ 4.5 - 8.0) | Singlet (broad) | 2H |

Note: The exact chemical shifts can vary depending on the solvent used, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a general methodology for obtaining a ¹H NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent must be chosen. Common solvents for non-polar to moderately polar organic compounds include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of the protons, particularly the hydroxyl protons.

-

Sample Concentration: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount of TMS can be added to the solvent.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the NMR spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the signals.

-

Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Locking: The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.

-

Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: The spectral width should be set to encompass all the expected proton signals (e.g., 0-12 ppm).

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

13C NMR analysis of 4,4'-Dihydroxytetraphenylmethane

An In-depth Technical Guide to the ¹³C NMR Analysis of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in various fields of chemical and pharmaceutical research. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted ¹³C NMR data based on established computational models. Furthermore, it outlines detailed, representative experimental protocols for its synthesis and subsequent NMR analysis.

Predicted ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted using computational algorithms. These predictions are based on the molecular structure and provide an expected spectrum in a common NMR solvent, such as DMSO-d₆. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and the assignment for each unique carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| Cα | ~63.5 | Quaternary (sp³) |

| C1' | ~156.0 | Aromatic (C-O) |

| C2', C6' | ~132.0 | Aromatic (C-H) |

| C3', C5' | ~114.5 | Aromatic (C-H) |

| C4' | ~138.0 | Aromatic (C-Cα) |

| C1'' | ~147.0 | Aromatic (C-Cα) |

| C2'', C6'' | ~130.0 | Aromatic (C-H) |

| C3'', C5'' | ~127.5 | Aromatic (C-H) |

| C4'' | ~125.5 | Aromatic (C-H) |

Note: These values are predictions and may vary from experimental results. The solvent used for prediction is DMSO-d₆.

Caption: Molecular structure of this compound with carbon atom numbering.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent analysis by ¹³C NMR spectroscopy.

Synthesis of this compound

This protocol describes a representative synthesis based on the Friedel-Crafts alkylation of phenol with diphenylmethanol.

Materials:

-

Diphenylmethanol

-

Phenol

-

Anhydrous Aluminum Chloride (AlCl₃) or a strong acid catalyst (e.g., sulfuric acid)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenylmethanol (1 equivalent) in dichloromethane.

-

Add an excess of phenol (3-4 equivalents) to the solution and stir until fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

¹³C NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring a standard proton-decoupled ¹³C NMR spectrum.

Sample Preparation:

-

Weigh approximately 50-100 mg of purified this compound.[1]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1][2]

-

Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.[2]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the ¹³C probe to the correct frequency.

-

Set the acquisition parameters for a standard proton-decoupled ¹³C NMR experiment:

-

Spectral Width: Typically 0-220 ppm to cover the full range of carbon chemical shifts.

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): Set to a sufficient number to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration).

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.[3] For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

-

Start the acquisition.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. If using DMSO-d₆, the solvent peak at 39.52 ppm can be used as a reference. If an internal standard like Tetramethylsilane (TMS) is used, set its signal to 0.00 ppm.[3]

-

Perform a baseline correction to obtain a flat baseline across the spectrum.

-

Integrate the peaks if quantitative information is desired.

-

Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and knowledge of substituent effects.

Caption: Workflow for the synthesis and ¹³C NMR analysis of this compound.

References

Mass Spectrometry of 4,4'-Dihydroxytetraphenylmethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP. This document details experimental protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, presents quantitative data in a structured format, and illustrates the predicted fragmentation pathway.

Introduction

This compound (C₂₅H₂₀O₂, Molecular Weight: 352.43 g/mol ) is a member of the bisphenol family, a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2][3] Due to their potential as endocrine disruptors, the analysis of bisphenols in various matrices is of significant interest. Mass spectrometry, with its high sensitivity and specificity, is a crucial technique for the identification and quantification of these compounds. This guide focuses on the mass spectrometric behavior of this compound under different ionization techniques.

Quantitative Mass Spectrometric Data

The following tables summarize the key quantitative data obtained from the mass spectrometric analysis of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Data

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

| 351.2 | 273.3 | 274.3 | Negative |

Table 1: ESI-MS/MS data for this compound (Bisphenol BP). The precursor ion corresponds to the [M-H]⁻ ion.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

While direct access to a full experimental EI-MS spectrum is not publicly available, a predicted fragmentation pattern can be inferred from the structure and known fragmentation of similar compounds. The molecular ion (M⁺˙) is expected to be observed at m/z 352. Key predicted fragments are listed below.

| Predicted Fragment Ion (m/z) | Proposed Structure/Identity |

| 352 | Molecular Ion [C₂₅H₂₀O₂]⁺˙ |

| 275 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 259 | [M - C₆H₅O]⁺ (Loss of a phenoxy group) |

| 181 | [C₁₃H₉O]⁺ (Diphenylmethyl cation with a hydroxyl group) |

| 165 | [C₁₃H₉]⁺ (Diphenylmethyl cation) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 2: Predicted major fragment ions in the Electron Ionization (EI) mass spectrum of this compound.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of bisphenols in various matrices.[4][5][6][7]

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working standards by serial dilution.

-

Matrix Samples (e.g., biological fluids, environmental samples): Perform a sample extraction procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion.

-

Capillary Voltage: 3-4.5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Temperature: 250-400 °C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, monitor the transitions from the precursor ion (m/z 351.2) to the product ions (m/z 273.3 and 274.3).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of the phenolic hydroxyl groups, a derivatization step is mandatory for the GC-MS analysis of this compound.

Sample Preparation and Derivatization:

-

Extract the analyte from the sample matrix as described for LC-MS/MS.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of acetic anhydride and pyridine.

-

Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to facilitate the derivatization of the hydroxyl groups to trimethylsilyl ethers or acetate esters, respectively.

-

After cooling, the derivatized sample can be directly injected into the GC-MS.

Instrumentation:

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10-20 °C/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-550.

Fragmentation Pathways and Mechanisms

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The fragmentation pathways differ significantly between the "soft" ionization technique of ESI and the "hard" ionization technique of EI.

Electrospray Ionization (ESI) Fragmentation Workflow

In negative mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) leads to the fragmentation of this ion.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1844-01-5 [chemicalbook.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide to the FT-IR Spectrum of 4,4'-Dihydroxytetraphenylmethane

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-Dihydroxytetraphenylmethane, a compound of interest in various research and development sectors. The document outlines the expected spectral features, provides a comprehensive experimental protocol for obtaining the spectrum, and presents the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. In the case of this compound, the FT-IR spectrum is characterized by the vibrational modes of its key structural components: the hydroxyl (-OH) groups and the tetraphenylmethane core. The spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of O-H, C-H (aromatic), and C=C (aromatic) bonds, as well as the unique fingerprint region that is specific to the molecule's overall structure.

Expected FT-IR Spectral Data

While a specific experimental spectrum for this compound is not publicly available in spectral databases, the expected absorption bands can be predicted based on the analysis of its functional groups and related compounds. The following table summarizes the anticipated FT-IR peak assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretching (intermolecular hydrogen bonding) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1440 - 1395 | Medium | C-O-H in-plane bending |

| ~1260 - 1000 | Strong | C-O stretching |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: The exact peak positions and intensities can vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

Obtaining a high-quality FT-IR spectrum of a solid sample like this compound requires proper sample preparation. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.[1]

Objective: To obtain the FT-IR spectrum of solid this compound using the ATR technique.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[1]

-

This compound sample (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

With the empty and clean ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Pressure Application:

-

Lower the press arm of the ATR accessory until it comes into firm and even contact with the sample.[2]

-

Apply consistent pressure to ensure good contact between the sample and the ATR crystal. This is crucial for obtaining a strong signal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be baseline corrected if necessary.

-

Identify the major absorption peaks and record their wavenumbers (cm⁻¹).

-

Correlate the observed peaks with the expected vibrational modes of the functional groups present in this compound.

-

-

Cleaning:

-

After the measurement, release the pressure and remove the sample from the ATR crystal using a spatula and a soft brush or a lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent to prevent cross-contamination.

-

Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for obtaining the FT-IR spectrum and the logical relationship between the molecular structure and its spectral features.

Caption: Experimental workflow for FT-IR analysis of this compound using ATR.

Caption: Relationship between molecular structure and FT-IR spectral features.

References

An In-depth Technical Guide on the Thermal Properties of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Dihydroxytetraphenylmethane, a compound of interest in various research and development fields. This document details its key thermal characteristics, outlines the experimental methodologies for their determination, and explores a relevant biological signaling pathway.

Core Thermal Properties

This compound, also known as Bisphenol BP, is a solid organic compound with the molecular formula C25H20O2. Understanding its thermal behavior is crucial for its application in drug development and materials science, ensuring stability and safety during processing and storage.

Data Presentation: Summary of Quantitative Thermal Data

The table below summarizes the key thermal properties of this compound gathered from various sources. It is important to note that some variation in these values may exist depending on the purity of the sample and the specific experimental conditions.

| Thermal Property | Value | Units |

| Melting Point | 296 - 298 | °C |

| Boiling Point (Predicted) | 530.6 ± 45.0 | °C |

| Flash Point | 240.6 ± 23.3 | °C |

| Decomposition Temperature | Data not available | °C |

| Specific Heat Capacity | Data not available | J/(g·K) |

Experimental Protocols for Thermal Analysis

The following sections detail the standard experimental methodologies for determining the thermal properties of solid organic compounds like this compound.

2.1. Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is employed to determine the melting point, glass transition temperature, and other phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Experimental Conditions:

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., from room temperature to 350 °C).

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting peak. The enthalpy of fusion can be calculated by integrating the area of the melting peak.

2.2. Thermogravimetric Analysis (TGA) for Decomposition Temperature

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.

-

Experimental Conditions:

-

The sample is heated at a constant rate, for example, 10 °C/min, in a controlled atmosphere.

-

An inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss) or the peak of the derivative of the weight loss curve (DTG), which indicates the point of maximum rate of decomposition.

2.3. Specific Heat Capacity Determination by DSC

The specific heat capacity of a material, a measure of the amount of heat required to raise the temperature of a unit mass of the substance by one degree, can also be determined using DSC.[5][6][7]

Methodology:

-

Three-Scan Method: This is a common and accurate method.

-

Baseline Scan: An initial scan is performed with two empty sample pans to establish the baseline of the instrument.

-

Standard Scan: A scan is performed with a known standard material, typically sapphire (α-Al2O3), in one of the pans.

-

Sample Scan: A final scan is run with the this compound sample in the same pan used for the standard.

-

-

Experimental Conditions: All three scans must be performed under identical conditions (heating rate, gas flow, etc.). A typical heating rate for specific heat capacity measurements is 20 °C/min.

-

Data Analysis: The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation:

Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard

where:

-

DSC values are the heat flow signals from the respective scans.

-

m values are the masses of the standard and the sample.

-

Cp,standard is the known specific heat capacity of the standard material.

-

Signaling Pathway Involvement

Recent research has indicated that this compound can influence cellular processes. A study on 3T3-L1 cells showed that low concentrations of this compound promoted fat differentiation and triglyceride accumulation.[8] Transcriptome analysis revealed that this effect may be mediated through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) signaling pathway .[8]

PPAR-γ Signaling Pathway Activation by this compound

The following diagram illustrates the proposed mechanism of action where this compound acts as a ligand, activating the PPAR-γ signaling pathway, which in turn upregulates genes involved in adipogenesis.

Caption: Proposed PPAR-γ signaling pathway activation by this compound.

This guide provides a foundational understanding of the thermal properties of this compound and the methodologies for their assessment. The information on its interaction with the PPAR-γ signaling pathway opens avenues for further investigation into its biological effects, which is of particular relevance to drug development and toxicology.

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. etamu.edu [etamu.edu]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. Specific Heat Capacity Measurement – Differential Scanning Calorimetry (DSC) Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. The fat accumulation promotion effects of dihydrxytetraphenylmethane and its underlying mechanisms via transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility characteristics of 4,4'-Dihydroxytetraphenylmethane

An In-Depth Technical Guide to the Solubility Characteristics of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Bisphenol BP (CAS No. 1844-01-5), is a distinct member of the bisphenol family characterized by a central carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.[1] Its unique tetra-substituted methane structure imparts specific chemical properties that are leveraged in the synthesis of advanced polymers and specialized materials.[2] Understanding the solubility profile of this compound is fundamental for its application in polymer chemistry, materials science, and for assessing its environmental and toxicological profile.

This technical guide provides a summary of the available solubility data for this compound, details a standard experimental protocol for accurate solubility determination, and presents a visual workflow for this procedure.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, existing sources provide qualitative descriptions and a key quantitative data point, which are summarized below. The large, nonpolar structure contributed by the four phenyl rings suggests a general preference for organic solvents over aqueous media.

Quantitative and Qualitative Solubility Data

The following table consolidates the available solubility information for this compound. It is crucial for researchers to determine the precise solubility for their specific experimental conditions, such as temperature and solvent purity.

| Solvent | Solubility Type | Value / Description | Source(s) |

| Methanol | Quantitative | 10 mg/mL | [2][3] |

| Methanol | Qualitative | Slightly Soluble | [2] |

| Ethanol | Qualitative | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Qualitative | Slightly Soluble | [2] |

Note: The temperature at which these measurements were taken is not consistently specified in the source literature. Solubility is highly temperature-dependent.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[5][6] It is a reliable and widely accepted procedure.[6]

Principle

An excess amount of the solid compound (solute) is added to a known volume of a solvent and agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique.[5]

Materials and Reagents

-

Solute: High-purity this compound

-

Solvents: Analytical grade solvents of interest (e.g., Methanol, Ethanol, DMSO, Acetonitrile, etc.)

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps or stoppered flasks

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) or centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure saturation.[5]

-

Add a precisely known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[5] Preliminary studies can be conducted to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant. Separation of the undissolved solid is critical and can be achieved by:

-

Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter. Discard the first few drops of the filtrate to prevent errors from adsorption onto the filter membrane.[5]

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then sample the clear supernatant.[7]

-

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound with known concentrations in the same solvent.[8]

-

Analyze the calibration standards and the sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.[5]

-

Data Analysis and Reporting

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Solubility is typically reported in units of mg/mL, g/L, or molarity (mol/L) at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1844-01-5 [chemicalbook.com]

- 3. chromspec.com [chromspec.com]

- 4. Bisphenol BP with Analytical Grade Purity at Attractive Price, Supplier in Mumbai [nacchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4,4'-Dihydroxytetraphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4,4'-Dihydroxytetraphenylmethane. Due to the absence of publicly available crystallographic data for this specific molecule, this guide leverages data from analogous structures, namely tetraphenylmethane and bis(4-hydroxyphenyl)methane, to project its structural characteristics. It further outlines the detailed experimental and computational methodologies that would be employed for its complete structural elucidation.

Molecular Structure and Conformation

This compound, a derivative of tetraphenylmethane, possesses a central tetrahedral carbon atom bonded to two phenyl and two 4-hydroxyphenyl rings. The steric hindrance between the bulky phenyl groups is expected to force the molecule into a non-planar, propeller-like conformation. The hydroxyl groups introduce the potential for hydrogen bonding, a key determinant in the crystal packing.

Caption: Molecular graph of this compound.

Crystallographic Data (Hypothetical and Comparative)

As no experimental data for this compound is available, the following tables present hypothetical data based on typical values for organic molecules and comparative data from the crystal structures of tetraphenylmethane and bis(4-hydroxyphenyl)methane.

Table 1: Crystal Data and Structure Refinement (Hypothetical)

| Parameter | Hypothetical this compound |

| Empirical formula | C₂₅H₂₀O₂ |

| Formula weight | 352.43 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.5 Å |

| b | 15.2 Å |

| c | 12.8 Å |

| α | 90° |

| β | 105.5° |

| γ | 90° |

| Volume | 1968 ų |

| Z | 4 |

| Density (calculated) | 1.189 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 744 |

Table 2: Comparative Crystallographic Data of Analogous Structures

| Parameter | Tetraphenylmethane[1] | Bis(4-hydroxyphenyl)methane[2] |

| Crystal system | Tetragonal | Orthorhombic |

| Space group | P-42₁c | Pca2₁ |

| Unit cell dimensions | ||

| a | 10.896 Å | 17.158 Å |

| b | 10.896 Å | 5.923 Å |

| c | 7.280 Å | 10.258 Å |

| α | 90° | 90° |

| β | 90° | 90° |

| γ | 90° | 90° |

| Volume | 864.5 ų | 1042.1 ų |

Experimental Protocols

The determination of the crystal structure of this compound would follow a standardized workflow involving synthesis, crystallization, and single-crystal X-ray diffraction.

Synthesis and Crystallization

High-purity this compound would be synthesized according to established organic chemistry protocols. The subsequent crystallization is a critical step to obtain single crystals suitable for X-ray diffraction. Common crystallization techniques for organic compounds include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed larger jar containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals as the solubility decreases.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms within the crystal.

References

A Technical Guide to the Chemical Properties of Bis(4-hydroxyphenyl)diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-hydroxyphenyl)diphenylmethane, also known as 4,4'-dihydroxytetraphenylmethane or Bisphenol BP, is a member of the bisphenol family. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available experimental and predicted data. The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Properties

The following table summarizes the key physicochemical properties of Bis(4-hydroxyphenyl)diphenylmethane. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be interpreted accordingly.

| Property | Value | Data Type | Reference(s) |

| Molecular Formula | C₂₅H₂₀O₂ | - | [1][2] |

| Molecular Weight | 352.43 g/mol | Calculated | [1][2] |

| CAS Number | 1844-01-5 | - | [1][2] |

| Melting Point | 296-298 °C | Experimental | |

| 303-305 °C | Experimental (from synthesis) | [3] | |

| Boiling Point | 530.6 ± 45.0 °C | Predicted | |

| Density | 1.203 ± 0.06 g/cm³ | Predicted | |

| Solubility | Slightly soluble in DMSO and Methanol | Qualitative | |

| pKa | 10.01 ± 0.10 | Predicted | |

| XLogP3 | 5.84 | Calculated | |

| Topological Polar Surface Area (PSA) | 40.5 Ų | Calculated |

Spectroscopic Data

Detailed experimental spectra for Bis(4-hydroxyphenyl)diphenylmethane are not widely available in the public domain. However, data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis has been reported.

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion: 351.2 m/z Product Ions: 273.3 m/z, 274.3 m/z | [4] |

| NMR Spectroscopy | No experimental data found in the searched resources. | - |

| Infrared (IR) Spectroscopy | No experimental data found in the searched resources. | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Bis(4-hydroxyphenyl)diphenylmethane are not available in the cited literature. Therefore, this section provides generalized, standard methodologies for the key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a solid compound in a given solvent.

Principle: An excess of the solid solute is agitated with the solvent for an extended period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Bis(4-hydroxyphenyl)diphenylmethane to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to separate the saturated solution from any remaining solid particles.

-

Quantification: The concentration of Bis(4-hydroxyphenyl)diphenylmethane in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is calculated and typically expressed in units such as g/L or mol/L.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Principle: The two forms of the phenolic compound (the protonated acid, ArOH, and the deprotonated phenolate, ArO⁻) have different UV-Vis absorption spectra. By measuring the absorbance of the solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the ratio of their concentrations can be determined. The Henderson-Hasselbalch equation is then used to calculate the pKa.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying pH values.

-

Sample Preparation: Prepare a stock solution of Bis(4-hydroxyphenyl)diphenylmethane in a suitable solvent and add a small, constant aliquot to each buffer solution.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. Identify the wavelength of maximum absorbance for the phenolate form.

-

Data Analysis: Measure the absorbance of each solution at this wavelength. The pKa can be determined by plotting the absorbance versus the pH and fitting the data to the appropriate equation, or by using the following relationship at each pH: pKa = pH + log([ArOH]/[ArO⁻])

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for bisphenols.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in MS/MS) are determined.

Visualizations

Synthesis of Bis(4-hydroxyphenyl)diphenylmethane

The synthesis of Bis(4-hydroxyphenyl)diphenylmethane can be achieved through the reaction of phenol with dichlorodiphenylmethane.

Caption: A simplified workflow for the synthesis of Bis(4-hydroxyphenyl)diphenylmethane.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for the shake-flask method of solubility determination.

References

An In-depth Technical Guide to 4,4'-Dihydroxytetraphenylmethane (CAS 1844-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP (BPBP), is an organic compound belonging to the bisphenol family.[1][2] Its chemical structure features a central methane carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.[3] Like other bisphenols, Bisphenol BP is of interest to researchers due to its structural similarity to Bisphenol A (BPA), a well-known endocrine-disrupting chemical. This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential as an endocrine disruptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 1844-01-5 |

| Molecular Formula | C₂₅H₂₀O₂ |

| Molecular Weight | 352.43 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Melting Point | 296-298 °C |

| Boiling Point | 530.6 ± 45.0 °C (Predicted) |

| Density | 1.203 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| pKa | 10.01 ± 0.10 (Predicted) |

Synthesis and Spectroscopic Characterization

Synthesis

Representative Synthetic Protocol:

-

Reaction: To a stirred solution of excess phenol in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a low temperature (0-5 °C). Benzophenone dichloride is then added dropwise while maintaining the low temperature. The reaction mixture is slowly allowed to warm to room temperature and stirred for several hours to complete the reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its chemical structure, the following spectral features can be predicted:

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately δ 6.7-7.5 ppm) corresponding to the protons of the phenyl and hydroxyphenyl rings. A singlet corresponding to the methine proton (Ar₃C-H) would likely be obscured by the aromatic signals. The hydroxyl protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would exhibit several signals in the aromatic region (approximately δ 115-160 ppm). The carbon of the hydroxyphenyl ring attached to the hydroxyl group would appear at a downfield chemical shift (around δ 155 ppm). The central methine carbon would be observed at a characteristic upfield position for a quaternary sp³ carbon attached to four aromatic rings.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 351.4.[6]

Analytical Methods

The quantification and detection of Bisphenol BP in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry.

Table 2: Analytical Methods for Bisphenol BP Characterization

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column is commonly used for the separation of bisphenols. Detection can be achieved using UV or fluorescence detectors. For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS) is preferred.[7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Due to the low volatility of bisphenols, a derivatization step, such as silylation, is often required before GC-MS analysis. This method offers high resolution and sensitivity. |

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily centered around its potential as an endocrine disruptor, similar to other bisphenols.

Estrogenic and Anti-Androgenic Activity

Bisphenol BP has been shown to exhibit estrogenic activity.[8][9] It can bind to estrogen receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.[8] The nature of its activity, whether agonistic or antagonistic, may depend on the specific receptor subtype and cellular context.

Furthermore, many bisphenols, including BPA, have been reported to possess anti-androgenic properties.[1][2][10][11][12] They can act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens. While specific studies on the androgenic or anti-androgenic activity of Bisphenol BP are limited, its structural similarity to other anti-androgenic bisphenols suggests it may have similar effects.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathways involving nuclear hormone receptors, bisphenols can also elicit rapid, non-genomic effects by activating various intracellular signaling cascades.[3][13][14] These pathways are often initiated at the cell membrane and can influence a wide range of cellular processes, including proliferation, migration, and survival. Key non-genomic signaling pathways potentially modulated by Bisphenol BP include:

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is a common non-genomic effect of bisphenols and can lead to cell proliferation.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and growth and can be activated by some bisphenols.

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is widely used to assess the estrogenic potential of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[15][16][17][18]

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to deplete endogenous estrogens.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to attach. The medium is then replaced with a medium containing various concentrations of the test compound (Bisphenol BP) or a positive control (e.g., 17β-estradiol). After a defined incubation period (typically 6 days), cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or a luciferase-based ATP assay.

-

Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to that in the vehicle control.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay provides a more direct measure of the activation of the estrogen receptor signaling pathway.[19][20][21]

-

Cell Line: A suitable host cell line (e.g., HeLa or MCF-7) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).

-